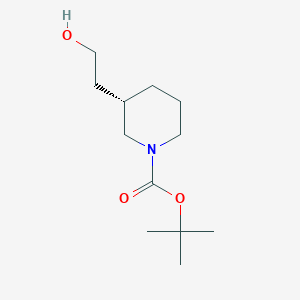

(S)-1-N-Boc-piperidine-3-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABICKZWDHPIP-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649640 | |

| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863578-32-9 | |

| Record name | tert-Butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 863578-32-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-N-Boc-piperidine-3-ethanol chemical properties

An In-Depth Technical Guide to (S)-1-N-Boc-piperidine-3-ethanol: Properties, Synthesis, and Applications

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of pharmaceuticals and natural alkaloids.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged structure in drug design. This guide focuses on a particularly valuable derivative, This compound (also known as tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate).

This chiral building block incorporates three key features for synthetic utility: a stereodefined center at the C3 position, a versatile primary alcohol for subsequent chemical modification, and a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The Boc group not only prevents unwanted side reactions at the nitrogen but also influences the conformational equilibrium of the ring, providing a stable and predictable starting point for complex molecular architectures.[2] This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the compound's properties, a robust synthetic protocol, key reactivity patterns, and essential handling information.

Physicochemical and General Properties

This compound is a chiral intermediate typically supplied as a liquid with high purity.[3] Its key properties are summarized in the table below. While some data is specific to the (S)-enantiomer, other general physical properties are often reported for the racemic mixture.

| Property | Value | Reference(s) |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | [3] |

| Synonyms | (S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | [2][3] |

| CAS Number | 863578-32-9 | [3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [2][3] |

| Molecular Weight | 229.32 g/mol | [2][3] |

| Appearance | Light yellow liquid | [2][4] |

| Purity | Typically ≥97% | [3] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate) | - |

| Storage Conditions | Store at 0-8 °C in a tightly sealed container | [2] |

Spectroscopic Profile (Theoretical Analysis)

Experimental spectral data for this compound is not widely available in public databases. However, a robust spectroscopic profile can be predicted based on its chemical structure, which is essential for reaction monitoring and quality control.

¹H NMR (Proton NMR)

In a typical deuterated solvent like CDCl₃, the ¹H NMR spectrum is expected to show the following characteristic signals:

-

Boc Group: A sharp, strong singlet integrating to 9 protons around δ 1.45 ppm .

-

Piperidine Ring Protons: A complex series of multiplets between δ 1.10 and 4.20 ppm . The geminal protons on the piperidine ring and the presence of the Boc group often lead to broad signals due to restricted rotation and complex coupling. The protons on carbons adjacent to the nitrogen (C2 and C6) would appear further downfield.

-

Ethyl Side Chain (-CH₂-CH₂-OH): Two multiplets. The methylene group adjacent to the piperidine ring (-CH-CH₂ -) would likely appear around δ 1.5-1.7 ppm . The methylene group attached to the hydroxyl (-CH₂ -OH) would be further downfield, expected around δ 3.6-3.8 ppm .

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and temperature-dependent, typically appearing between δ 1.5 and 3.5 ppm .

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum should display 10 distinct signals (two carbons in the piperidine ring are chemically equivalent by symmetry on the NMR timescale, though this can be complex):

-

Boc Group: Two signals are expected: the quaternary carbon (C (CH₃)₃) around δ 80 ppm and the three equivalent methyl carbons (-C(CH₃ )₃) around δ 28.5 ppm . The carbonyl carbon (C =O) will be significantly downfield, around δ 155 ppm .

-

Piperidine Ring Carbons: Five signals in the region of δ 25-55 ppm .

-

Ethyl Side Chain Carbons: Two signals, with the carbon attached to the hydroxyl group (-C H₂OH) being more downfield (around δ 60 ppm ) than the carbon attached to the piperidine ring (-C H₂CH₂OH, around δ 35-40 ppm ).

IR (Infrared) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹ , characteristic of the alcohol hydroxyl group.[5]

-

C-H Stretch: Multiple sharp peaks between 2850 and 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring and Boc group.[5]

-

C=O Stretch: A very strong, sharp absorption band around 1680-1695 cm⁻¹ , indicative of the urethane carbonyl in the Boc protecting group.[5]

-

C-O Stretch: A strong band in the fingerprint region, around 1160-1170 cm⁻¹ , corresponding to the C-O bond of the urethane, and another C-O stretch for the primary alcohol around 1050 cm⁻¹ .[5]

Synthesis and Purification

The synthesis of this compound is most logically achieved via the reduction of a corresponding C3-carboxyl functional group. A robust and field-proven approach starts from the commercially available chiral amino acid, (S)-piperidine-3-carboxylic acid ((S)-nipecotic acid). The workflow involves protection of the piperidine nitrogen, followed by reduction of the carboxylic acid. Direct reduction of the N-Boc-protected carboxylic acid with LiAlH₄ is possible but can be complicated by the acidic proton. A more controlled and higher-yielding method involves converting the acid to an ester followed by reduction.

Sources

(S)-1-N-Boc-piperidine-3-ethanol solubility and stability

An In-Depth Technical Guide to the Solubility and Stability of (S)-1-N-Boc-piperidine-3-ethanol

Introduction

This compound is a chiral piperidine derivative that serves as a valuable intermediate and building block in medicinal chemistry and pharmaceutical development.[1][2] The piperidine scaffold is a prevalent feature in numerous biologically active molecules, and the specific stereochemistry and functional groups of this compound—the (S)-configuration, the Boc-protected amine, and the primary alcohol—make it a versatile synthon for creating complex drug candidates.[1][2]

Understanding the fundamental physicochemical properties of solubility and stability is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. These parameters directly influence a compound's handling, formulation, bioavailability, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and field-proven experimental protocols to enable robust and reliable application of this key intermediate.

Core Physicochemical Properties

A foundational understanding begins with the compound's basic properties. While this compound is a specific entity, its properties are closely related to the well-characterized (S)-1-Boc-3-hydroxypiperidine, and data for both are considered for a comprehensive profile.

| Property | Value | Source(s) |

| Chemical Name | tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | [3] |

| Synonyms | This compound, Boc-Piperidine-3-ethanol | [4] |

| CAS Number | 863578-32-9 | [3] |

| Molecular Formula | C₁₂H₂₃NO₃ | [3][4] |

| Molecular Weight | 229.32 g/mol | [3][5] |

| Appearance | Typically a colorless to pale yellow liquid | [2][4] |

| Boiling Point | Approx. 310 - 315 °C | [4] |

| Purity | Commercially available at >95% to ≥98% | [1][4] |

| Storage Conditions | Store in a cool, dry place (2-8°C recommended for long-term stability), away from direct sunlight and incompatible substances. Keep in a tightly sealed container to prevent moisture exposure. | [1][4] |

Solubility Profile

The solubility of this compound is dictated by the balance between its lipophilic and hydrophilic features. The tert-butyl group and the piperidine ring contribute to its affinity for organic media, while the hydroxyl group of the ethanol substituent provides a site for hydrogen bonding, offering some limited aqueous interaction.

Qualitative Solubility

Published data indicates that this compound is poorly soluble in water but is soluble in common organic solvents such as dichloromethane and ethyl acetate.[4] This profile is typical for Boc-protected intermediates, where the large, nonpolar protecting group dominates the molecule's overall polarity.

Quantitative Determination of Solubility

To move beyond qualitative descriptions, rigorous experimental determination is essential. The choice between a kinetic or thermodynamic assay depends on the stage of research. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value crucial for formulation and late-stage development.[6][7]

Illustrative Solubility Data

The following table provides expected solubility classifications. This data is illustrative and should be confirmed experimentally using the protocols outlined below.

| Solvent | Temperature (°C) | Expected Solubility (mg/mL) | Classification |

| Water | 25 | < 1 | Poorly Soluble |

| Phosphate-Buffered Saline (pH 7.4) | 25 | < 1 | Poorly Soluble |

| Dichloromethane (DCM) | 25 | > 100 | Very Soluble |

| Methanol | 25 | > 100 | Very Soluble |

| Ethyl Acetate | 25 | > 50 | Freely Soluble |

| Acetonitrile | 25 | > 50 | Freely Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 | Very Soluble |

Experimental Protocol: Kinetic Solubility Determination (Shake-Flask/Microplate Method)

Causality: This method is designed for rapid assessment and is well-suited for high-throughput formats.[6][8] It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer. The result is "kinetic" because the system may not have reached true thermodynamic equilibrium.[7]

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[8]

-

Sample Preparation: In a 96-well microplate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to a much larger volume (e.g., 195-198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).[8][9] This ensures the final DMSO concentration is low (typically ≤2%), minimizing co-solvent effects.

-

Incubation: Seal the plate and place it in a thermomixer. Shake at a consistent speed (e.g., 850 rpm) and controlled temperature (e.g., 25°C) for a defined period, typically 1.5 to 2 hours.[6][8]

-

Separation of Undissolved Compound: Use a filter plate (e.g., Millipore Multiscreen) to centrifuge and separate the supernatant from any precipitate.[6]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate. This is commonly done using LC-MS/MS or UV-Vis spectrophotometry, comparing the result against a standard curve prepared from the DMSO stock solution.[6][10]

Experimental Protocol: Thermodynamic Solubility Determination (Equilibrium Shake-Flask Method)

Causality: This method determines the true saturation solubility of a compound, where the dissolved solute is in equilibrium with the undissolved solid.[11] This is the gold standard for formulation development as it is not influenced by the dissolution rate or initial solvent (like DMSO).[11][12]

Methodology:

-

Sample Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.[11] The excess solid is crucial to ensure a saturated solution is formed.

-

Solvent Addition: Add a precise volume of the desired buffer (e.g., 1 mL of 0.1 M phosphate buffer, pH 7.4) to the vial.[11]

-

Equilibration: Seal the vials and incubate them in a shaker or thermomixer at a controlled temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[6][11][12]

-

Phase Separation: After incubation, allow the vials to stand, then carefully withdraw the supernatant, ensuring no solid particles are transferred. Centrifugation or filtration is required to obtain a clear, particle-free solution.

-

Quantification: Dilute the supernatant and analyze the concentration using a validated stability-indicating HPLC-UV method against a standard curve.[12][13]

Caption: Workflow for kinetic vs. thermodynamic solubility determination.

Stability Profile

The chemical stability of this compound is primarily governed by the integrity of the tert-butoxycarbonyl (Boc) protecting group. Understanding its liabilities is essential for defining appropriate storage, handling, and reaction conditions.

Chemical Liabilities

The Boc group is notoriously labile under acidic conditions.[14][15] The mechanism involves protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation, which subsequently forms isobutylene and releases the free amine as a salt. Conversely, the Boc group is generally stable towards most nucleophiles and basic conditions.[16] Therefore, the most significant degradation pathway anticipated for this molecule is acid-catalyzed deprotection. Thermal degradation is also a possibility, particularly at high temperatures.[17]

Caption: Primary degradation pathway via acid-catalyzed deprotection.

Forced Degradation (Stress Testing)

Forced degradation studies are a regulatory requirement and a cornerstone of drug development.[18] They are performed to deliberately degrade the compound under more aggressive conditions than those expected during storage. The objectives are to:

-

Identify likely degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the analytical method, ensuring it is "stability-indicating."[19]

A typical forced degradation study should aim for 5-20% degradation of the active substance.[18]

Illustrative Forced Degradation Conditions & Expected Outcomes

| Condition | Reagents & Parameters | Expected Outcome for this compound |

| Acid Hydrolysis | 0.1 M HCl, Room Temp or 50-60°C | High Degradation Expected. The Boc group will be cleaved, forming (S)-piperidine-3-ethanol hydrochloride salt. This is the primary liability. |

| Base Hydrolysis | 0.1 M NaOH, Room Temp or 50-60°C | Expected to be Stable. The Boc group is resistant to basic conditions. Little to no degradation is anticipated. |

| Oxidation | 3% H₂O₂, Room Temp | Potential for Minor Degradation. While the primary alcohol could be oxidized, the molecule lacks other highly susceptible functional groups. Stability should be relatively high. |

| Thermal Stress | Solid sample at 60-80°C | Potential for Degradation. High temperatures can induce thermolytic removal of the Boc group, though this typically requires temperatures >150°C.[17] Some degradation may be observed. |

| Photostability | ICH Q1B conditions (exposure to UV/Vis light) | Expected to be Stable. The molecule lacks a significant chromophore, suggesting it will not be highly susceptible to photodegradation. |

Experimental Protocol: Forced Degradation Study & Development of a Stability-Indicating HPLC Method

Causality: This integrated workflow is self-validating. The stress samples are used to challenge the analytical method. If the method can successfully separate the intact parent compound from all degradation products (demonstrating "peak purity"), it is considered stability-indicating.[19]

Methodology:

Part A: Sample Stressing

-

Prepare Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).

-

Acid/Base Hydrolysis: To separate aliquots, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively (to achieve a final concentration of 0.1 M acid/base). Store at room temperature or heat gently (e.g., 60°C) until target degradation (5-20%) is achieved, monitoring over time points (e.g., 2, 4, 8, 24 hours).[18] Neutralize samples before analysis.

-

Oxidation: Add an appropriate volume of 3-30% H₂O₂. Store at room temperature and monitor.

-

Thermal Stress: Store both solid powder and a solution of the compound at an elevated temperature (e.g., 80°C).

-

Control Sample: Prepare a solution of the compound in the same solvent and store it under normal conditions (e.g., 4°C, protected from light) to serve as an unstressed control.

Part B: HPLC Method Development

-

Instrumentation: Use a standard HPLC system with a UV detector.[19][20]

-

Column Selection: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a standard starting point.[20]

-

Mobile Phase: Use a gradient elution to resolve compounds with different polarities.

-

Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Formic Acid or TFA in Acetonitrile.

-

-

Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might run from 5% B to 95% B over 20-30 minutes.

-

Analysis: Inject the stressed and control samples. The deprotected product, being more polar, will have a shorter retention time than the Boc-protected starting material.[20] The goal is to achieve baseline separation between the parent peak and all degradant peaks. A photodiode array (PDA) detector can be used to assess peak purity.

Caption: A self-validating workflow for stability studies.

Conclusion

This compound is a key chiral intermediate with a solubility profile favoring organic solvents due to its protective group. Its stability is robust under basic and neutral conditions but is inherently compromised by the acid-lability of the N-Boc group, which constitutes its primary degradation pathway.

The experimental protocols and illustrative data provided in this guide serve as a robust framework for researchers. By systematically applying these methodologies—from rapid kinetic solubility screens to comprehensive forced degradation studies—scientists and drug development professionals can accurately characterize this compound. This ensures its quality, optimizes its use in synthesis and formulation, and ultimately accelerates the journey from a promising building block to a potential therapeutic agent.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

protocols.io. (2025). In-vitro Thermodynamic Solubility. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Domainex. Thermodynamic Solubility Assay. Available from: [Link]

-

PubMed. In vitro solubility assays in drug discovery. Available from: [Link]

-

Evotec. Thermodynamic Solubility Assay. Available from: [Link]

-

Bouling Chemical Co., Limited. N-Boc-3-Hydroxypiperidine Manufacturer & Supplier China. Available from: [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. Available from: [Link]

-

Bouling Chemical Co., Limited. 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7. Available from: [Link]

-

Der Pharma Chemica. Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Available from: [Link]

-

PubMed. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Available from: [Link]

-

LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available from: [Link]

-

MDPI. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Available from: [Link]

-

Enzymaster. (S)-1-Boc-3-hydroxy-piperidine. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

-

Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

-

PubMed. Anaerobic degradation of pyrrolidine and piperidine coupled with nitrate reduction. Available from: [Link]

-

Policija. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available from: [Link]

-

PharmaCompass.com. (S)-N-Boc-3-hydroxypiperidine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

-

PubChem. (S)-1-N-Boc-piperidine-2-ethanol. Available from: [Link]

-

NIH. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

-

ACS Publications. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. Available from: [Link]

-

Open Research@CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information: - Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Available from: [Link]

-

NIH. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available from: [Link]

-

PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7 | High Purity Intermediate Supplier China [chemheterocycles.com]

- 5. (S)-1-N-Boc-piperidine-2-ethanol | C12H23NO3 | CID 1514243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. In-vitro Thermodynamic Solubility [protocols.io]

- 12. evotec.com [evotec.com]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Boc-Protected Amino Groups [organic-chemistry.org]

- 17. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

(S)-1-N-Boc-piperidine-3-ethanol molecular weight and formula

An In-depth Technical Guide to (S)-1-N-Boc-piperidine-3-ethanol: A Chiral Scaffold for Advanced Drug Discovery

Introduction

This compound is a valuable chiral building block in modern medicinal chemistry. The piperidine scaffold is a recurring motif in a wide array of pharmaceuticals and naturally occurring compounds. The strategic incorporation of a chiral center at the 3-position and a versatile ethanol side chain, as seen in this compound, provides chemists with a powerful tool for designing molecules with stereospecific interactions with biological targets. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability during synthetic transformations and allows for selective deprotection for further functionalization. This guide provides a comprehensive overview of the synthesis, characterization, and applications of this important chiral intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C12H23NO3[1][2] |

| Molecular Weight | 229.32 g/mol [1][2][3] |

| CAS Number | 863578-32-9[2] |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate[2] |

| Appearance | Light yellow liquid or solid/oil[3][4][5] |

| Purity | ≥ 97%[2] |

| Storage Conditions | Store at 0-8 °C[3][4] |

Synthesis and Purification

The enantioselective synthesis of this compound is pivotal for its application in the development of stereochemically pure pharmaceuticals. A common approach involves the enantioselective reduction of a prochiral ketone precursor, N-Boc-3-piperidone, using biocatalysts such as ketoreductases or whole-cell systems.[6][7] This biocatalytic approach is often favored due to its high enantioselectivity, mild reaction conditions, and environmentally friendly nature compared to traditional chemical resolutions which can be less efficient.[6]

Experimental Protocol: Biocatalytic Reduction of N-Boc-3-piperidone

This protocol outlines a general procedure for the enantioselective synthesis of (S)-1-N-Boc-3-hydroxypiperidine, a closely related precursor that can be further elaborated to the target ethanol derivative. The principles of this biocatalytic reduction are directly applicable.

-

Preparation of Reaction Medium: A phosphate buffer saline (PBS) solution (pH 7.0) is prepared.[6]

-

Biocatalyst and Cofactor Setup: To the buffer, the ketoreductase enzyme (e.g., KRED 110), a nicotinamide cofactor (NADH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase) are added.[6]

-

Substrate Addition: The substrate, N-1-Boc-3-piperidone, is dissolved in a minimal amount of a water-miscible organic solvent like ethanol and added to the reaction mixture.[6]

-

Reaction Incubation: The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) and monitored for completion.[6]

-

Workup and Extraction: Upon completion, the reaction mixture is worked up by passing it through a filtration aid like celite to remove the biocatalyst. The filtrate is then extracted with an organic solvent such as ethyl acetate.[6]

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

The causality behind these choices lies in creating an optimal environment for the enzyme to function. The buffer maintains the pH, the cofactor is essential for the reduction, and the regeneration system ensures the cofactor is continuously available. The choice of a specific ketoreductase is critical as it determines the stereochemical outcome of the reaction.

Caption: Synthetic workflow for the biocatalytic reduction of N-Boc-3-piperidone.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized this compound, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule by analyzing the chemical shifts, coupling constants, and integration of the signals corresponding to the different protons and carbons.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound by identifying the molecular ion peak.[6]

-

Gas Chromatography (GC): GC can be utilized to assess the purity of the compound.[3][4]

General Protocol: Mass Spectrometry Analysis

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: An appropriate ionization technique, such as Electrospray Ionization (ESI), is selected. The mass spectrometer is calibrated using a standard calibration solution.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired in the positive ion mode over a relevant m/z range.

-

Data Analysis: The resulting spectrum is analyzed to identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and any characteristic fragment ions, confirming the molecular weight of the compound.

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Development

This compound and its derivatives are crucial intermediates in the synthesis of a variety of pharmaceutical agents. The piperidine ring system is a common feature in many biologically active molecules, and the specific stereochemistry and functional handles of this compound allow for the targeted synthesis of potent and selective drugs.

This building block is utilized in the synthesis of compounds for various therapeutic areas, including:

-

Oncology: As a key intermediate in the synthesis of tyrosine kinase inhibitors.[6]

-

Analgesics and Anti-inflammatory Drugs: The piperidine moiety is a common scaffold in the development of pain and inflammation modulators.[3][4]

-

Receptor Antagonists: It serves as a precursor for the synthesis of antagonists for various receptors, which are targets for a range of diseases.[8]

For instance, chiral piperidine derivatives are integral to the structure of numerous enzyme inhibitors and receptor modulators where precise three-dimensional orientation is critical for biological activity. The synthesis of complex heterocyclic systems, such as pyrazole-containing compounds, can also originate from piperidine-based starting materials.[9]

Caption: Role of this compound in the drug development pipeline.

Safety and Handling

While a specific safety data sheet for this compound is not detailed in the provided search results, general laboratory safety precautions for similar chemical compounds should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation, ingestion, and skin contact.[10][11][12] Store the compound in a tightly closed container in a cool, dry place as recommended.[3][4][12]

References

- This compound. ChemicalBook.

- (S)-1-N-Boc-piperidine-2-ethanol. Benchchem.

- 1-N-Boc-piperidine-3-ethanol. Chem-Impex.

- 1-N-Boc-piperidina-3-etanol. Chem-Impex.

- This compound. Fluorochem.

- 1-N-Boc-Piperidine-3-ethanol. CymitQuimica.

- Enantioselective synthesis of (S)

- SAFETY D

- (S)-1-N-BOC-PIPERIDINE-2-ETHANOL (CAS No. 199942-74-0) SDS. Guidechem.

- SAFETY D

- SAFETY D

- Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- N-Boc-4-piperidineethanol 97 89151-44-0. Sigma-Aldrich.

- A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine.

- (S)-1-N-Boc-piperidine-2-ethanol. PubChem.

- Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity.

Sources

- 1. This compound [chemicalbook.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-N-Boc-Piperidine-3-ethanol | CymitQuimica [cymitquimica.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.ca [fishersci.ca]

A Comprehensive Technical Guide to the Safe Handling of (S)-1-N-Boc-piperidine-3-ethanol for Research and Development

This guide provides an in-depth analysis of the safety and handling protocols for (S)-1-N-Boc-piperidine-3-ethanol, a key building block in modern synthetic and medicinal chemistry.[1][2] As a substituted piperidine, this compound is integral to the development of novel pharmaceuticals and agrochemicals.[1] Its safe handling is paramount for protecting laboratory personnel and ensuring the integrity of research outcomes. This document moves beyond a simple recitation of standard procedures to explain the scientific rationale behind each recommendation, fostering a culture of safety through understanding.

Hazard Identification and Risk Assessment

This compound and its structural analogs present a range of potential hazards that necessitate careful handling. The primary risks are associated with irritation to the skin, eyes, and respiratory system.[3][4] While the tert-butoxycarbonyl (Boc) protecting group generally reduces the reactivity and basicity of the piperidine nitrogen, the inherent properties of the heterocyclic core and the alcohol functional group warrant a thorough risk assessment.

GHS Classification and Hazard Statements

Based on data from structurally similar compounds, a conservative GHS classification for this compound is as follows. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the exact material in use.

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3][4]

-

Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3][4]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[3][4]

-

Acute Toxicity (Oral, Dermal, Inhalation): While not consistently classified for this specific isomer, related unprotected piperidines and other derivatives can be harmful or toxic.[5][6] A cautious approach assuming potential toxicity is warranted.

-

Flammability: Some related compounds are flammable liquids.[6] Vapors may form explosive mixtures with air.[6]

Hazard Summary Table:

| Hazard Category | GHS Classification | Key Hazard Statements |

| Skin Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Eye Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |

| Respiratory Irritation | STOT SE, Category 3 | H335: May cause respiratory irritation[3][4] |

| Acute Toxicity (Oral) | Category 4 (Assumed) | H302: Harmful if swallowed[4] |

| Acute Toxicity (Dermal/Inhalation) | Category 3 (Assumed) | H311 + H331: Toxic in contact with skin or if inhaled |

| Flammability | Category 2 (Assumed) | H225: Highly flammable liquid and vapour[6] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with robust engineering controls and supplemented by appropriate PPE, is essential.

Primary Engineering Controls

All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood. The fume hood provides critical protection against the inhalation of vapors and aerosols.[7] Ensure the sash is maintained at the lowest practical height. For procedures with a risk of splashing, a blast shield should also be used. An eyewash station and safety shower must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

The selection of PPE is the final barrier between the researcher and the chemical.

-

Hand Protection: Wear nitrile or butyl rubber gloves.[9] Always inspect gloves for tears or punctures before use.[10] Given that skin contact is a primary hazard, double-gloving is recommended, especially when handling larger quantities. Contaminated gloves should be removed and disposed of properly, followed by hand washing.[6]

-

Eye and Face Protection: Safety glasses are insufficient. Chemical splash goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[8] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9]

-

Skin and Body Protection: A flame-retardant laboratory coat is required. Ensure it is fully buttoned. Do not wear shorts or open-toed shoes in the laboratory. For large-scale operations, consider chemically resistant aprons and shoe covers.

-

Respiratory Protection: If engineering controls fail or for emergency situations, a full-face respirator with appropriate cartridges should be used.[4]

Safe Handling and Experimental Protocols

Adherence to meticulous handling procedures is critical for preventing exposure and contamination.

General Handling Workflow

The following diagram outlines the critical stages of handling this compound in a laboratory setting.

Caption: Workflow for safe handling of this compound.

Step-by-Step Protocols

Receiving and Storage:

-

Upon receipt, inspect the container for any damage.

-

Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[9][11]

-

Refrigeration (2-8°C) is often recommended for long-term stability.[10][12]

-

Keep the container tightly sealed to prevent moisture ingress and vapor escape.[7][12]

-

Store separately from incompatible materials such as strong oxidizing agents and acids.[10]

Weighing and Transferring:

-

Perform all weighing and transferring operations inside a chemical fume hood.

-

Use non-sparking tools to prevent ignition sources.[9]

-

Dispense the liquid carefully to avoid splashing.

-

If transferring to a reaction vessel, do so slowly and down the side of the vessel to minimize aerosol generation.

-

Close the container immediately after use.

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

-

In case of eye contact: Immediately rinse cautiously with water for at least 15 minutes, holding the eyelids open.[8][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[6]

-

In case of skin contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[10][11] If skin irritation persists, get medical advice.[7]

-

If inhaled: Move the person to fresh air and keep them comfortable for breathing.[4][7] If the person is not breathing, provide artificial respiration.[7] Call a poison center or doctor if you feel unwell.[7][11]

-

If swallowed: Rinse mouth with water.[6][7] Do NOT induce vomiting.[6] Call a poison center or doctor if you feel unwell.[4]

Spill and Leak Procedures

-

Evacuate non-essential personnel from the area.

-

Remove all sources of ignition.[11]

-

Ensure adequate ventilation.

-

Wearing full PPE, contain the spill using an inert absorbent material like sand or vermiculite. Do not use combustible materials.[11]

-

Collect the absorbed material into a suitable, closed container for disposal.[7][11]

-

Do not let the product enter drains.[7]

Disposal Considerations

Chemical waste must be handled in accordance with all local, regional, and national regulations.

-

Waste Segregation: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated, properly labeled hazardous waste container.

-

Disposal Method: The waste should be disposed of through a licensed hazardous waste disposal company.[11] Do not dispose of it in the sanitary sewer.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2014). Thermo Fisher Scientific.

- (S)-1-N-BOC-PIPERIDINE-2-ETHANOL (CAS No. 199942-74-0) SDS - Guidechem. (n.d.). Guidechem.

- SAFETY DATA SHEET - Fisher Scientific. (2025). Fisher Scientific.

- (S)-1-N-Boc-piperidine-2-ethanol - PubChem. (n.d.). PubChem.

- SAFETY DATA SHEET - Fisher Scientific. (2014). Fisher Scientific.

- Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024). Penta chemicals.

- 1-N-Boc-piperidine-3-ethanol - Chem-Impex. (n.d.). Chem-Impex.

- 1-N-Boc-piperidina-3-etanol - Chem-Impex. (n.d.). Chem-Impex.

- N-Boc-piperidine-2-methanol | C11H21NO3 | CID 2763853 - PubChem. (n.d.). PubChem.

- Material Safety Data Sheet - SIGMA-ALDRICH. (n.d.). SIGMA-ALDRICH.

- R-3-amino-1-N-Boc-piperidine SDS, 188111-79-7 Safety D

- 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7. (n.d.). Bouling Chemical Co., Limited.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. (S)-1-N-Boc-piperidine-2-ethanol | C12H23NO3 | CID 1514243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. N-Boc-piperidine-2-methanol | C11H21NO3 | CID 2763853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. gustavus.edu [gustavus.edu]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. pentachemicals.eu [pentachemicals.eu]

- 10. fishersci.ca [fishersci.ca]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7 | High Purity Intermediate Supplier China [chemheterocycles.com]

Spectroscopic Blueprint of (S)-1-N-Boc-piperidine-3-ethanol: A Technical Guide for Advanced Drug Development

Introduction: The Significance of (S)-1-N-Boc-piperidine-3-ethanol in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the piperidine scaffold remains a cornerstone of molecular design, prized for its favorable pharmacokinetic properties and synthetic versatility. This compound, a chiral building block, represents a particularly valuable asset in this domain. Its defined stereochemistry at the C3 position is crucial for the synthesis of enantiomerically pure pharmaceuticals, a critical factor in optimizing therapeutic efficacy while minimizing off-target effects. The presence of a primary alcohol provides a reactive handle for further molecular elaboration, while the tert-butyloxycarbonyl (Boc) protecting group ensures selective reactivity at other sites, a cornerstone of modern multi-step organic synthesis.

This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and quality control of this compound. As a Senior Application Scientist, the following discourse is grounded not only in theoretical principles but also in the practical realities of laboratory workflows, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the presented protocols.

Molecular Structure and Analytical Workflow

A robust analytical workflow is paramount for the verification of molecular identity and purity. The following diagram outlines the logical flow for the spectroscopic characterization of this compound.

Caption: Workflow for Spectroscopic Analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, providing precise information about the chemical environment of each carbon and hydrogen atom. For a chiral molecule like this compound, NMR is indispensable for confirming its constitution and the integrity of its stereocenter.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the Boc group, the piperidine ring protons, and the ethanol sidechain. The presence of the bulky Boc group on the nitrogen atom often leads to broadened signals for the adjacent ring protons due to restricted rotation around the N-C(O) bond, resulting in the presence of rotamers at room temperature.[1]

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.0 - 3.8 | Broad multiplet | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent nitrogen of the carbamate. |

| ~ 3.65 | t | 2H | -CH₂-OH | Protons on the carbon bearing the hydroxyl group. |

| ~ 2.9 - 2.7 | Broad multiplet | 2H | Piperidine H2, H6 (axial/equatorial) | Deshielded by the adjacent nitrogen of the carbamate. |

| ~ 1.8 - 1.1 | Multiplet | 7H | Piperidine H3, H4, H5 and -CH₂-CH₂OH | Overlapping signals of the remaining piperidine ring and ethanol sidechain methylene protons. |

| 1.46 | s | 9H | -C(CH₃)₃ (Boc) | Characteristic singlet for the nine equivalent protons of the tert-butyl group.[2] |

| Variable | Broad singlet | 1H | -OH | The chemical shift of the hydroxyl proton is concentration and temperature dependent and may exchange with trace water in the solvent. |

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. This is particularly useful for confirming the presence of all expected carbon atoms, from the piperidine ring to the Boc protecting group.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 155.0 | C=O (Boc) | Carbonyl carbon of the carbamate group, typically found in this downfield region.[3] |

| ~ 79.5 | -C(CH₃)₃ (Boc) | Quaternary carbon of the Boc group.[3] |

| ~ 60.0 | -CH₂-OH | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen. |

| ~ 45 - 40 | Piperidine C2, C6 | Carbons adjacent to the nitrogen atom. |

| ~ 35 - 20 | Piperidine C3, C4, C5 and -CH₂-CH₂OH | Remaining aliphatic carbons of the piperidine ring and the ethanol sidechain. |

| 28.4 | -C(CH₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group.[2] |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse (zg30).

-

Number of Scans: 16-64.

-

Relaxation Delay: 2.0 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024-4096, contingent on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: -5 to 220 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software. Reference the spectrum to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For this compound, IR analysis will confirm the presence of the alcohol (O-H stretch), the carbamate (C=O stretch), and the aliphatic C-H bonds.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 | Strong, Broad | O-H stretch (alcohol) |

| ~ 2930, ~2860 | Strong | C-H stretch (alkane) |

| ~ 1685 | Strong | C=O stretch (urethane/carbamate) |

| ~ 1450 | Medium | C-H bend |

| ~ 1160 | Strong | C-O stretch (ester-like from Boc) |

| ~ 1050 | Strong | C-O stretch (alcohol) |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid at room temperature[4], a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), a small drop of the sample is placed directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the instrument and record the sample spectrum. A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument's software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound, thereby providing definitive confirmation of its elemental composition. Electrospray ionization (ESI) is a suitable soft ionization technique for a polar molecule like this compound.

Predicted Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 230.17 | [M+H]⁺ | The protonated molecular ion. The molecular formula is C₁₂H₂₃NO₃, with a molecular weight of 229.32 g/mol .[4] |

| 252.15 | [M+Na]⁺ | The sodium adduct, commonly observed with ESI. |

| 174.12 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group is a characteristic fragmentation pathway. |

| 130.12 | [M - Boc + H]⁺ | Loss of the entire Boc group (100 Da). |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or a Triple Quadrupole instrument.

-

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Scan Range: m/z 50-500 for a full scan analysis.

-

Source Parameters: Optimize capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal and minimize in-source fragmentation.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Conclusion: A Unified Spectroscopic Signature

The comprehensive spectroscopic analysis of this compound provides a unique and verifiable fingerprint for this critical chiral building block. The combination of ¹H and ¹³C NMR establishes the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Adherence to the detailed protocols outlined in this guide will ensure the generation of high-quality, reproducible data, thereby upholding the rigorous standards of scientific integrity required in pharmaceutical research and development.

References

-

ResearchGate. Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Retrieved January 17, 2026, from [Link]

-

KPU Pressbooks. 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved January 17, 2026, from [Link]

Sources

Commercial availability of (S)-1-N-Boc-piperidine-3-ethanol

An In-Depth Technical Guide to (S)-1-N-Boc-piperidine-3-ethanol: Commercial Availability, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

January 2026

Abstract

This compound, a chiral piperidine derivative, is a pivotal building block in contemporary medicinal chemistry. Its structurally defined stereocenter and orthogonally protected functional groups—a Boc-protected amine and a primary alcohol—render it an invaluable intermediate for the synthesis of complex, high-value pharmaceutical agents. This guide provides an in-depth technical overview of its commercial availability, strategic synthesis, and critical applications, designed for researchers, chemists, and drug development professionals. We will explore the nuances of sourcing this key intermediate, delve into the rationale behind its synthetic methodologies, and illuminate its role in the construction of biologically active molecules.

Core Compound Data and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis. This compound is typically a liquid at room temperature, soluble in common organic solvents, which facilitates its use in a wide range of reaction conditions.

| Property | Value |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate |

| Synonyms | (S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |

| CAS Number | 863578-32-9[1] |

| Molecular Formula | C₁₂H₂₃NO₃[1][2] |

| Molecular Weight | 229.32 g/mol [1][2] |

| Appearance | Light yellow liquid[2] or oil |

| Purity (Typical) | ≥97%[1] |

| Storage Conditions | 0-8 °C for long-term stability[2][3] |

Commercial Availability and Strategic Sourcing

While the racemic form of 1-N-Boc-piperidine-3-ethanol is readily available, the enantiomerically pure (S)-isomer is a more specialized reagent. Its availability is critical for enantioselective synthesis campaigns where the specific stereochemistry is paramount for biological activity.

From a procurement standpoint, the key validation metric is not just chemical purity but, more importantly, enantiomeric excess (e.e.). It is incumbent upon the research scientist to either obtain a certificate of analysis (CoA) that explicitly details the method and result of chiral purity analysis (typically chiral HPLC or GC) or to perform this validation in-house upon receipt. Minor enantiomeric impurities can lead to significant downstream separation challenges and impact the stereochemical integrity of the final active pharmaceutical ingredient (API).

Table of Representative Commercial Suppliers:

| Supplier | Product Name | Purity | Notes |

| Fluorochem | This compound | 97% | Available in various pack sizes from 250 mg to 5 g.[1] |

| Chem-Impex | 1-N-Boc-piperidine-3-ethanol | ≥ 98% (GC) | Note: This supplier lists the racemic compound, highlighting the need to specify the (S)-enantiomer (CAS 863578-32-9) when ordering.[2] |

| Bouling Chemical Co. | 1-N-Boc-Piperidine-3-Ethanol | >95% | Manufacturer providing specifications for the racemic compound; inquiry for the specific (S)-enantiomer is necessary.[3] |

Synthetic Strategies: A Scientist's Perspective

The synthesis of this compound is a challenge centered on stereocontrol. The choice of synthetic route is often a balance between cost, scalability, and stereochemical purity. Two prevalent strategies are asymmetric biocatalytic reduction and chiral pool synthesis.

Route A: Asymmetric Biocatalytic Reduction of a Prochiral Ketone

This approach represents a modern, elegant solution leveraging the high stereoselectivity of enzymes. The strategy starts with the readily available N-Boc-3-piperidone and uses a ketoreductase (KRED) enzyme to reduce the ketone to the desired (S)-alcohol.

Causality and Expertise: The rationale for choosing biocatalysis lies in its unparalleled enantioselectivity, often achieving >99% e.e. under mild, environmentally benign conditions (aqueous media, ambient temperature). This avoids the use of hazardous metal hydrides and costly chiral ligands often required in traditional asymmetric chemical synthesis. The enzyme's active site creates a chiral environment that forces the reduction to occur from a specific face of the ketone, yielding one enantiomer preferentially.[4]

Experimental Protocol: Enzymatic Reduction of N-Boc-3-piperidone

-

Bioreactor Setup: To a temperature-controlled vessel, add phosphate buffer (e.g., 100 mM, pH 7.5).

-

Cofactor Regeneration System: Add D-glucose and a glucose dehydrogenase (GDH) enzyme. This system is crucial for regenerating the NADPH or NADH cofactor consumed by the ketoreductase, making the process economically viable.

-

Enzyme Addition: Add the selected ketoreductase (a screening of several KREDs may be necessary to find one with optimal activity and selectivity for the substrate).[4]

-

Substrate Addition: Add N-Boc-3-piperidone, often dissolved in a water-miscible co-solvent like isopropanol (IPA) or DMSO to improve solubility.[4]

-

Reaction Execution: Maintain the reaction at a controlled temperature (e.g., 30-40 °C) with gentle agitation. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[4]

-

Work-up and Purification: Upon completion, terminate the reaction by adding a solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure (S)-1-N-Boc-3-hydroxypiperidine, the precursor to the target molecule.

Logical Workflow for Biocatalytic Synthesis

Caption: Workflow for the enzymatic synthesis of (S)-1-N-Boc-3-hydroxypiperidine.

Route B: Chiral Pool Synthesis from L-Glutamic Acid

This classical approach utilizes a naturally occurring, inexpensive chiral molecule as the starting material. L-glutamic acid provides the required stereocenter, which is preserved throughout the synthetic sequence.

Causality and Expertise: The advantage of this route is the unambiguous transfer of stereochemistry from the starting material to the product. The synthetic design involves a series of reliable, well-understood transformations: protection of functional groups, reduction of carboxylic acids to alcohols, conversion of alcohols to leaving groups (e.g., tosylates), and finally, an intramolecular cyclization to form the piperidine ring. Each step is chosen to be high-yielding and to avoid racemization of the chiral center.

Applications in Drug Development

The 3-substituted piperidine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate to introduce this moiety, often as a precursor to 3-aminopiperidines or other functionalized derivatives.

Its primary application is in the synthesis of kinase inhibitors, particularly Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[5] The piperidine ring acts as a non-planar scaffold that correctly orients other functional groups for optimal binding to the target protein. The Boc-protecting group allows for the piperidine nitrogen to be deprotected and coupled to other fragments late in the synthesis, a crucial feature for convergent synthetic strategies.

Illustrative Synthetic Application

Caption: General workflow for incorporating the building block into a complex pharmaceutical agent.

Analytical Characterization and Quality Control

Rigorous analytical validation is non-negotiable for a chiral intermediate intended for API synthesis. The identity, purity, and stereochemical integrity of this compound must be unequivocally confirmed.

Summary of Key Analytical Techniques:

| Technique | Purpose | Expected Result |

| ¹H and ¹³C NMR | Structural Elucidation and Confirmation | Confirms the chemical structure and absence of major organic impurities. |

| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the molecular ion peak corresponding to the compound's mass (e.g., [M+H]⁺).[4] |

| Chiral HPLC/GC | Determination of Enantiomeric Excess (e.e.) | Quantifies the ratio of the (S)- to (R)-enantiomer, ensuring high stereochemical purity (>99% e.e. is often required).[4] |

| FT-IR Spectroscopy | Functional Group Analysis | Shows characteristic peaks for O-H (alcohol), C=O (carbamate), and C-N bonds. |

Protocol: Enantiomeric Excess (e.e.) Determination by Chiral HPLC

This protocol is a self-validating system; the initial analysis of a racemic standard confirms the separation method is effective, thereby validating the results obtained for the chiral sample.

-

System and Column: An HPLC system equipped with a UV detector. A chiral stationary phase (CSP) column is required (e.g., a Daicel Chiralpak series column).

-

Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a mixture of hexane and isopropanol (IPA), with a small amount of an amine modifier like diethylamine (DEA) to improve peak shape. A typical starting point is 90:10 Hexane:IPA.

-

Sample Preparation:

-

Racemic Standard: Prepare a solution of racemic 1-N-Boc-piperidine-3-ethanol (~1 mg/mL) in the mobile phase.

-

Sample: Prepare a solution of the this compound sample at the same concentration.

-

-

Method Validation (Racemic Standard): Inject the racemic standard. Optimize the mobile phase composition and flow rate to achieve baseline separation of the two enantiomer peaks (R and S). The ability to separate the racemic mixture validates the method.

-

Sample Analysis: Once the method is validated, inject the (S)-enantiomer sample.

-

Data Analysis: Integrate the area of both enantiomer peaks in the chromatogram. Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100 A successful synthesis should yield an e.e. of >99%.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the creation of sophisticated therapeutics. Its value is intrinsically linked to its stereochemical purity, making rigorous sourcing and analytical validation paramount. As demonstrated, modern synthetic chemistry, particularly biocatalysis, offers highly efficient and green routes to its production. For the drug development professional, a deep understanding of this building block's synthesis, handling, and analysis is essential for the successful progression of discovery programs that rely on chiral piperidine scaffolds.

References

- BenchChem. (2025). A Technical Guide to (S)

- Sharma, P., & Sharma, M. (2016). Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts. Der Pharma Chemica, 8(19), 235-242. derpharmachemica.com.

- Reddy, B. R., et al. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63B(05), 518-525. niscpr.res.in.

- Sichuan Hengkang Technology Development Co Ltd. (2015). Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

- BenchChem. (2025). An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine. Benchchem.com.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of N-Boc-3-aminopiperidine and its Optical Isomers. Benchchem.com.

-

Wang, Z. G., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 657-670. [Link]

- Jiangsu Hengrui Medicine Co Ltd. (2019). Preparation method of (S) -N-BOC-3-hydroxy piperidine. Google Patents.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7 | High Purity Intermediate Supplier China [chemheterocycles.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-1-N-Boc-piperidine-3-ethanol: A Cornerstone Chiral Building Block for Advanced Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] The introduction of stereocenters into this heterocyclic system provides a critical tool for refining pharmacological profiles, enhancing potency, and improving safety margins. This guide focuses on the strategic role of (S)-1-N-Boc-piperidine-3-ethanol , a versatile chiral building block, in modern drug discovery. We will explore its synthesis, physicochemical properties, and its application as a pivotal intermediate, providing field-proven insights and detailed protocols to empower researchers in the synthesis of next-generation pharmaceuticals.

The Strategic Imperative for Chiral Piperidines in Drug Design

Chirality is fundamental to biology. Living systems are homochiral, and the interaction between a drug and its biological target is a highly specific three-dimensional event.[4] Consequently, the stereochemistry of a pharmaceutical agent can dramatically influence its efficacy, metabolism, and toxicity.[5][6] Chiral building blocks—enantiomerically pure compounds used as starting materials—are therefore indispensable tools for constructing complex drug molecules with precise stereochemical control.[7][8][9]

The piperidine ring is a ubiquitous motif in medicinal chemistry due to its favorable characteristics:

-

Physicochemical Properties: It can modulate both lipophilicity and aqueous solubility, crucial parameters for optimizing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][10]

-

Metabolic Stability: The saturated heterocyclic ring is generally robust to metabolic degradation.

-

Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt bridge, enabling strong interactions with biological targets.[3]

Introducing a chiral center to the piperidine scaffold, as seen in this compound, allows for the precise spatial orientation of substituents, which can lead to enhanced biological activity, improved selectivity for the intended target, and a reduction in off-target effects or hERG toxicity.[1][10][11][12]

Physicochemical Profile and Specifications

This compound is a bifunctional molecule featuring a Boc-protected secondary amine and a primary alcohol. The tert-butoxycarbonyl (Boc) group provides robust protection for the piperidine nitrogen under a wide range of reaction conditions, yet it can be removed cleanly under mild acidic conditions, offering essential orthogonality in multi-step syntheses.[13] The 2-hydroxyethyl side chain at the chiral C3 position serves as a versatile synthetic handle for further elaboration.

Table 1: Key Properties and Specifications

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate | N/A |

| CAS Number | 142851-98-7 (for the (S)-enantiomer) | [14] |

| Molecular Formula | C₁₂H₂₃NO₃ | [15][16] |

| Molecular Weight | 229.32 g/mol | [15][16] |

| Appearance | Colorless to light yellow liquid or oil | [14][16] |

| Typical Purity | ≥97% (GC/HPLC) | [15][16] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | [14] |

| Storage Conditions | Store at 2-8 °C under an inert atmosphere | [14][17] |

Note: The CAS number 146667-84-7 is often associated with the racemic mixture.[16]

Asymmetric Synthesis Strategies

The generation of enantiomerically pure this compound is paramount to its utility. While classical resolution of a racemic mixture is possible, it is inherently inefficient, with a maximum theoretical yield of 50%.[18] Modern asymmetric synthesis and biocatalysis offer far superior, more sustainable, and economically viable routes.

Key Synthetic Approach: Biocatalytic Asymmetric Reduction

One of the most elegant and efficient methods for preparing chiral 3-hydroxypiperidines is the asymmetric reduction of a prochiral ketone precursor. This approach leverages the high stereoselectivity of enzymes.

The logical workflow involves the reduction of an N-Boc-piperidone precursor bearing a 2-carbon side chain at the 3-position. A closely related and well-documented synthesis is that of (S)-1-Boc-3-hydroxypiperidine from N-1-Boc-3-piperidone using ketoreductase enzymes or whole-cell systems like Baker's yeast.[18] This green chemistry approach eliminates the need for hazardous chemical reducing agents and provides high enantiomeric excess (ee).

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. nbinno.com [nbinno.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]

- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Chiral building blocks: Significance and symbolism [wisdomlib.org]

- 8. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 9. Chiral Building Blocks Selection - Enamine [enamine.net]

- 10. thieme-connect.de [thieme-connect.de]

- 11. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. 1-N-Boc-Piperidine-3-Ethanol | CAS 142851-98-7 | High Purity Intermediate Supplier China [chemheterocycles.com]

- 15. fluorochem.co.uk [fluorochem.co.uk]

- 16. chemimpex.com [chemimpex.com]

- 17. chemimpex.com [chemimpex.com]

- 18. derpharmachemica.com [derpharmachemica.com]

The Indispensable Shield: A Technical Guide to the Boc Protecting Group in Organic Synthesis

In the intricate world of organic synthesis, where the precise construction of complex molecules is paramount, the ability to selectively mask and unmask reactive functional groups is a fundamental strategy. Among the arsenal of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group stands as a stalwart guardian of amines, enabling intricate molecular architecture with finesse and reliability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the Boc group's core principles, its versatile applications, and the nuanced experimental considerations that underpin its successful implementation.

The Strategic Imperative of Amine Protection: Why the Boc Group Reigns Supreme

Amines are ubiquitous functional groups in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products. Their inherent nucleophilicity and basicity, while crucial for their biological function, present a significant challenge during multi-step synthesis. Unprotected amines can engage in a multitude of undesired side reactions, leading to complex product mixtures, reduced yields, and laborious purification processes.

The ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule. The Boc group masterfully fulfills these criteria, rendering it one of the most frequently employed amine protecting groups in contemporary organic synthesis.

The Boc group's popularity stems from its remarkable stability under basic, nucleophilic, and catalytic hydrogenation conditions, while being readily cleaved under acidic conditions.[1] This acid lability is the cornerstone of its utility, enabling its orthogonal application alongside other protecting groups such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is the linchpin of modern peptide synthesis and the construction of other complex molecules requiring sequential and selective manipulation of multiple amine functionalities.[4]

The Chemistry of Boc Protection: Mechanism and Methodologies

The introduction of the Boc group, or Boc protection, is typically achieved by reacting a primary or secondary amine with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1] The reaction proceeds via a nucleophilic acyl substitution mechanism.

The Mechanism of Boc Protection

The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This initial attack forms a transient tetrahedral intermediate. The intermediate then collapses, with the expulsion of a tert-butoxycarbonate leaving group. This leaving group is unstable and readily decomposes into the highly stable gas, carbon dioxide, and a tert-butoxide anion. The tert-butoxide, a strong base, then deprotonates the newly formed carbamate, driving the reaction to completion.[5] The evolution of carbon dioxide provides a significant thermodynamic driving force for the reaction.[2]